molecular formula C18H22N4O3S2 B2508052 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide CAS No. 1428362-99-5

2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2508052
CAS No.: 1428362-99-5
M. Wt: 406.52
InChI Key: KXBXJOCICODBNK-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a methylthio group and a pyridin-3-ylsulfonyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be derived from nicotinic acid through amidation reactions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable methylthiol reagent reacts with a halogenated precursor of the nicotinamide.

    Attachment of the Piperidinyl Moiety: The piperidinyl moiety is synthesized separately and then attached to the nicotinamide core through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the piperidinyl and pyridinyl moieties, where nucleophiles can replace existing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of nicotinamide are known to play roles in cellular metabolism and signaling. This compound could be investigated for its potential effects on biological pathways involving nicotinamide adenine dinucleotide (NAD+).

Medicine

Medicinally, compounds with nicotinamide cores are often explored for their potential therapeutic effects. This compound could be studied for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in NAD+ metabolism, potentially influencing cellular energy production and signaling pathways. The sulfonyl and piperidinyl groups could also interact with specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which is a simpler structure without the additional functional groups.

    Nicotinic Acid: Another related compound, which lacks the amide group.

    Pyridinyl Derivatives: Compounds with similar pyridinyl groups but different substituents.

Uniqueness

The uniqueness of 2-(methylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)nicotinamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methylthio and pyridin-3-ylsulfonyl-piperidinyl moieties makes it distinct from simpler nicotinamide derivatives, offering unique opportunities for research and application.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-26-18-16(5-3-9-20-18)17(23)21-12-14-6-10-22(11-7-14)27(24,25)15-4-2-8-19-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXJOCICODBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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